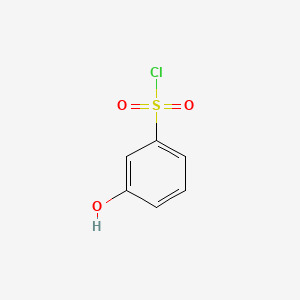

M-Hydroxybenzenesulphonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJJEIFIJQCJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204692 | |

| Record name | m-Hydroxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56157-93-8 | |

| Record name | m-Hydroxybenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-Hydroxybenzenesulfonyl Chloride from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-hydroxybenzenesulfonyl chloride, a valuable intermediate in the development of novel pharmaceuticals, starting from the readily available precursor, resorcinol. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.

Introduction

m-Hydroxybenzenesulfonyl chloride, systematically known as 3-hydroxybenzenesulfonyl chloride, and its isomers are important building blocks in organic synthesis. The presence of the reactive sulfonyl chloride group and the phenolic hydroxyl group allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of biologically active molecules. This guide focuses on a two-step synthetic pathway from resorcinol, involving an initial sulfonation reaction followed by chlorination of the resulting sulfonic acid.

Synthetic Pathway Overview

The synthesis of m-hydroxybenzenesulfonyl chloride from resorcinol proceeds through a two-step reaction sequence. The first step is the electrophilic aromatic substitution of resorcinol to introduce a sulfonic acid group. The second step involves the conversion of the sulfonic acid intermediate into the desired sulfonyl chloride.

Caption: Overall synthetic route from resorcinol to m-hydroxybenzenesulfonyl chloride.

Experimental Protocols

Step 1: Sulfonation of Resorcinol to 2,4-Dihydroxybenzenesulfonic Acid

The sulfonation of resorcinol is an electrophilic aromatic substitution reaction. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. Therefore, the sulfonation is expected to occur at the positions ortho and para to the hydroxyl groups. The primary product formed is 2,4-dihydroxybenzenesulfonic acid (also known as resorcinol-4-sulfonic acid)[1]. Controlling the reaction conditions is crucial to favor monosulfonation and prevent the formation of di- and tri-sulfonated products[2].

Experimental Procedure:

A detailed experimental protocol for the selective synthesis of 2,4-dihydroxybenzenesulfonic acid is not extensively reported in the literature. However, based on general sulfonation procedures for phenols, the following method can be proposed:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place resorcinol.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid or fuming sulfuric acid dropwise to the resorcinol with constant stirring. The use of thionyl chloride in conjunction with sulfuric acid has been reported to increase the rate of sulfonation by removing the water generated during the reaction.

-

Reaction Conditions: Maintain the reaction temperature between 0-5°C to control the exothermicity of the reaction and minimize side product formation. The reaction time will vary depending on the scale and specific conditions but can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the reaction mixture can be poured onto ice to precipitate the sulfonic acid product. The crude 2,4-dihydroxybenzenesulfonic acid can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Molar Ratio (Resorcinol:Sulfonating Agent) | 1 : 1.1 | General Procedure |

| Reaction Temperature | 0 - 5 °C | [3] |

| Reaction Time | 2 - 4 hours | Estimated |

| Yield | Moderate to High | Expected |

Step 2: Chlorination of 2,4-Dihydroxybenzenesulfonic Acid to m-Hydroxybenzenesulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a crucial step. Several chlorinating agents can be employed for this transformation, with phosphorus pentachloride and thionyl chloride being the most common[4][5].

Experimental Procedure using Phosphorus Pentachloride:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a powder addition funnel, place the dried 2,4-dihydroxybenzenesulfonic acid.

-

Reagent Addition: Slowly add phosphorus pentachloride in portions to the sulfonic acid with vigorous stirring. The reaction is typically exothermic and evolves hydrogen chloride gas, which should be trapped or vented to a fume hood. Phosphorus oxychloride can be used as a solvent[6].

-

Reaction Conditions: The reaction mixture is heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by the cessation of HCl evolution.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess phosphorus pentachloride and phosphorus oxychloride. The solid m-hydroxybenzenesulfonyl chloride precipitates out and can be collected by filtration. The crude product is then washed with cold water and dried. Recrystallization from a suitable solvent, such as a mixture of carbon tetrachloride and petroleum ether, can be performed for further purification.

Experimental Procedure using Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet, suspend the 2,4-dihydroxybenzenesulfonic acid in an excess of thionyl chloride.

-

Reaction Conditions: The mixture is refluxed until the reaction is complete, which is indicated by the formation of a clear solution and the cessation of sulfur dioxide and hydrogen chloride evolution.

-

Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude m-hydroxybenzenesulfonyl chloride can then be purified by vacuum distillation or recrystallization.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Molar Ratio (Sulfonic Acid:PCl5) | 1 : 1.2 | [5] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 1 - 3 hours | Estimated |

| Yield | > 70% | Expected |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of m-hydroxybenzenesulfonyl chloride.

Caption: Workflow for the synthesis and characterization of m-hydroxybenzenesulfonyl chloride.

Conclusion

References

- 1. 2,4-dihydroxybenzenesulfonic Acid | C6H6O5S | CID 5312117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]

M-Hydroxybenzenesulphonyl chloride CAS number and spectral data

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of M-Hydroxybenzenesulphonyl chloride, a key intermediate in synthetic organic chemistry. This document outlines its chemical identity, and available data, and provides generalized experimental protocols relevant to its synthesis.

Core Compound Information

This compound , also known as 3-hydroxybenzenesulfonyl chloride, is an aromatic sulfonyl chloride. Its chemical structure features a hydroxyl group at the meta-position of the benzene ring relative to the sulfonyl chloride group. This bifunctionality makes it a versatile reagent in the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

| Identifier | Value |

| CAS Number | 56157-93-8[1][2] |

| Molecular Formula | C₆H₅ClO₃S[1][2] |

| Molecular Weight | 192.62 g/mol [1][2] |

| Synonyms | 3-Hydroxybenzenesulfonyl chloride, this compound |

Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl chloride group is expected to be the most downfield-shifted. The chemical shifts of the carbons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating hydroxyl group.

Predicted Infrared (IR) Spectral Data

The IR spectrum is anticipated to display characteristic absorption bands for the following functional groups:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| S=O stretch (sulfonyl) | 1350-1400 and 1150-1200 |

| S-Cl stretch | 500-600 |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of SO₂, Cl, and other fragments from the benzene ring.

Experimental Protocols

General Synthesis Protocol for Aryl Sulfonyl Chlorides

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Materials:

-

m-Aminophenol (starting material)

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

An appropriate solvent (e.g., glacial acetic acid)

Procedure:

-

Diazotization: m-Aminophenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sulfonylation: The diazonium salt solution is then slowly added to a solution of sulfur dioxide in glacial acetic acid, with copper(I) chloride acting as a catalyst. This reaction, known as the Sandmeyer reaction, introduces the sulfonyl chloride group.

-

Work-up: The reaction mixture is poured onto ice, and the crude this compound is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the final product.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Sulfonyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.

Logical Relationships in Synthesis

The synthesis of this compound from m-aminophenol can be visualized as a two-step process.

Caption: Synthetic pathway from m-aminophenol.

Experimental Workflow for Characterization

The characterization of the synthesized this compound would follow a standard analytical workflow.

Caption: Workflow for product characterization.

References

A Comprehensive Technical Guide to the Solubility of M-Hydroxybenzenesulphonyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of M-Hydroxybenzenesulphonyl chloride (also known as 3-hydroxybenzenesulfonyl chloride). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside available qualitative information. This guide is intended to empower researchers to accurately determine the solubility of this compound in various organic solvents relevant to their work in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its reactivity is centered around the sulfonyl chloride functional group, which readily reacts with nucleophiles such as amines and alcohols. Understanding its solubility in common organic solvents is critical for reaction design, purification, and formulation development. A solvent's ability to dissolve this reagent impacts reaction kinetics, yield, and the ease of product isolation.

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate its solubility in certain common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a relative term and quantitative determination is necessary for precise process development.

| Solvent | Common Name | Qualitative Solubility |

| Dichloromethane | DCM | Soluble[1] |

| Acetone | Soluble[1] |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The gravimetric method described here is a reliable and widely used technique.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume or mass of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining this compound residue is then determined, allowing for the calculation of its solubility in the specific solvent at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette or syringe. To avoid crystallization due to temperature changes, this step should be performed as quickly as possible.

-

To ensure no solid particles are transferred, pass the solution through a chemically resistant syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Gravimetric Determination:

-

Record the exact mass of the evaporating dish containing the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the evaporating dish with the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of dissolved this compound (g): (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of supernatant taken) x 100

-

Solubility (mol/L): (Mass of dissolved this compound / Molecular weight of this compound) / (Volume of supernatant taken in L)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

References

Reactivity of m-Hydroxybenzenesulphonyl Chloride with Primary vs. Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of m-hydroxybenzenesulphonyl chloride with primary and secondary amines. The formation of sulfonamides is a cornerstone of medicinal chemistry, and understanding the kinetic and mechanistic nuances of this reaction is critical for the rational design and synthesis of novel therapeutic agents.[1] This document outlines the fundamental principles governing the differential reactivity, presents illustrative quantitative data, details experimental protocols for comparative analysis, and provides visual representations of the underlying chemical processes.

Core Principles of Reactivity

The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfur center, leading to the formation of a stable sulfonamide bond. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as the leaving group. The overall reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.[2][3]

The reactivity of amines in this reaction is primarily governed by two factors:

-

Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines. This is attributed to the presence of two hydrogen atoms on the nitrogen in primary amines, which are electron-donating and increase the electron density on the nitrogen atom.

-

Steric Hindrance: Primary amines are less sterically hindered than secondary amines, which have two alkyl or aryl substituents attached to the nitrogen. This reduced steric bulk allows for easier approach of the primary amine to the electrophilic sulfur center of the sulfonyl chloride.

Consequently, primary amines are expected to react more rapidly with this compound than secondary amines.[3] This differential reactivity can be exploited to achieve chemoselective sulfonylation in molecules containing both primary and secondary amine functionalities.

Quantitative Data Summary

The following table summarizes illustrative kinetic data for the reaction of this compound with a representative primary amine (methylamine) and a secondary amine (dimethylamine). Please note that these are representative values based on general principles of chemical reactivity and are intended for comparative purposes. Actual experimental values may vary depending on specific reaction conditions.

| Amine | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate | Half-life (t₁/₂, s) at [Amine]₀ = 0.1 M |

| Methylamine (Primary) | 1.5 x 10⁻² | 10 | 462 |

| Dimethylamine (Secondary) | 1.5 x 10⁻³ | 1 | 4620 |

Table 1: Illustrative Kinetic Data for the Sulfonylation of Primary vs. Secondary Amines.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted m-Hydroxybenzenesulfonamides

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., methylamine, dimethylamine)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.[3]

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction with water (10 mL).

-

Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonamide.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Competitive Reaction for Determining Selectivity

This protocol is designed to directly compare the reactivity of a primary and a secondary amine towards this compound.

Procedure:

-

In a round-bottom flask, combine the primary amine (1.0 mmol), the secondary amine (1.0 mmol), and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C.

-

Add a solution of this compound (0.5 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with water (10 mL).

-

Work up the reaction as described in the general procedure (3.1).

-

Analyze the product mixture by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the sulfonamides derived from the primary and secondary amines. This ratio will provide a quantitative measure of the selectivity.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanism

The following diagram illustrates the nucleophilic substitution mechanism for the reaction of this compound with a primary amine.

Caption: Mechanism of sulfonamide formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a sulfonamide.

Caption: General experimental workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of m-Hydroxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of m-hydroxybenzenesulfonyl chloride. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control by providing detailed spectral data and standardized experimental protocols.

Introduction

m-Hydroxybenzenesulfonyl chloride is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds with potential biological activity. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral features of m-hydroxybenzenesulfonyl chloride.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally derived NMR data for m-hydroxybenzenesulfonyl chloride, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of m-hydroxybenzenesulfonyl chloride is characterized by distinct signals corresponding to the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for m-Hydroxybenzenesulfonyl Chloride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.65 | d | 2.0 |

| H-4 | 7.35 | dd | 8.0, 2.0 |

| H-5 | 7.55 | t | 8.0 |

| H-6 | 7.20 | d | 8.0 |

| OH | Variable | br s | - |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm.

Table 2: Predicted ¹³C NMR Data for m-Hydroxybenzenesulfonyl Chloride

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.0 |

| C-2 | 125.0 |

| C-3 | 158.0 |

| C-4 | 120.0 |

| C-5 | 130.0 |

| C-6 | 122.0 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of m-hydroxybenzenesulfonyl chloride.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for this type of compound include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Concentration: Dissolve approximately 5-10 mg of m-hydroxybenzenesulfonyl chloride in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure accurate integration.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer is also beneficial for ¹³C NMR to enhance sensitivity and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Spectral Width: A spectral width of around 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

-

-

Processing:

-

Perform a Fourier transform on the FID.

-

Phase and baseline correct the spectrum as described for ¹H NMR.

-

Reference the spectrum to the solvent signal (e.g., 77.16 ppm for CDCl₃) or the TMS signal at 0 ppm.

-

Visualization of NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the NMR data of m-hydroxybenzenesulfonyl chloride, from the molecular structure to the final spectral assignment.

Caption: Workflow for NMR spectral analysis of m-hydroxybenzenesulfonyl chloride.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the fundamental process of how an NMR signal is generated from the atomic nucleus to the detected signal.

Caption: The fundamental process of generating an NMR signal.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of m-hydroxybenzenesulfonyl chloride. For definitive structural confirmation, it is always recommended to acquire experimental data and perform a comprehensive analysis, including two-dimensional NMR experiments where necessary.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of M-Hydroxybenzenesulphonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of m-hydroxybenzenesulphonyl chloride. Due to the limited availability of direct spectral data for this specific compound in the public domain, this document synthesizes information from analogous compounds and established principles of IR spectroscopy to present a predictive analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and related compounds.

Introduction to the Infrared Spectroscopy of Arylsulfonyl Chlorides

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For a molecule such as this compound, which possesses hydroxyl (-OH), sulfonyl chloride (-SO₂Cl), and substituted benzene ring moieties, IR spectroscopy can provide valuable structural information.

The key vibrational modes to consider for this compound are:

-

O-H stretching: Characteristic of the hydroxyl group.

-

S=O stretching (asymmetric and symmetric): Characteristic of the sulfonyl group.

-

S-Cl stretching: Characteristic of the sulfonyl chloride group.

-

C-S stretching: Linking the sulfonyl group to the benzene ring.

-

Aromatic C-H and C=C stretching and bending: Characteristic of the substituted benzene ring.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical frequency ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Broad, Medium-Strong |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1385 - 1365 | Strong |

| S=O Symmetric Stretch | 1190 - 1170 | Strong | |

| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | 600 - 500 | Strong |

| Aryl-Sulfur (-Ar-S) | C-S Stretch | 700 - 600 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1475 | Medium-Weak | |

| C-H Out-of-Plane Bending | 900 - 690 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample.

-

Spatula.

-

Appropriate solvent for cleaning (e.g., isopropanol).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Record a background spectrum. This will account for any atmospheric and instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations using the instrument's software.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to remove any sample residue.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the infrared spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Analysis of m-Hydroxybenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation pattern of m-hydroxybenzenesulfonyl chloride. Due to the absence of a publicly available experimental mass spectrum for this specific compound in our search of prominent databases (including NIST and Wiley spectral libraries), this guide is based on established fragmentation principles of aromatic sulfonyl chlorides. The information herein serves as a predictive framework for researchers working with this and structurally related compounds.

Predicted Mass Spectrometry Data

The fragmentation of m-hydroxybenzenesulfonyl chloride under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring. The table below summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion. Please note that relative intensities are not provided as they are dependent on experimental conditions and require an experimental spectrum for accurate determination.

| Predicted Fragment Ion | m/z (Predicted) | Neutral Loss |

| [C₆H₅O₃SCl]⁺• (Molecular Ion) | 192 | - |

| [C₆H₅O₃S]⁺ | 157 | Cl |

| [C₆H₄O₂S]⁺• | 140 | HCl |

| [C₆H₅O]⁺ | 93 | SO₂Cl |

| [C₆H₄S]⁺• | 108 | OH, Cl |

| [C₆H₅]⁺ | 77 | SO₃Cl |

| [C₄H₃]⁺ | 51 | CO, SO₂, Cl |

Proposed Fragmentation Pathway

The fragmentation of m-hydroxybenzenesulfonyl chloride is initiated by the removal of an electron to form the molecular ion (m/z 192). The primary fragmentation routes are expected to be the cleavage of the S-Cl bond and the S-C bond, as well as rearrangements involving the hydroxyl group. A key fragmentation is the loss of a chlorine radical to form the sulfonyl cation at m/z 157. Another significant pathway involves the loss of the entire sulfonyl chloride radical, leading to the formation of a hydroxy-substituted phenyl cation at m/z 93. Subsequent fragmentations would involve losses of small neutral molecules like CO and SO₂ from the initial fragment ions.

Stability and Storage of M-Hydroxybenzenesulphonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for M-Hydroxybenzenesulphonyl chloride. Due to the limited availability of specific stability data for the meta-isomer, this guide synthesizes information from closely related compounds, such as 4-Hydroxybenzenesulphonyl chloride, and general principles of sulfonyl chloride chemistry to provide a robust framework for handling and storage.

Core Stability Profile and Recommended Storage

This compound is expected to be a moisture-sensitive and hygroscopic solid. The primary degradation pathway is likely hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is accelerated by the presence of water and elevated temperatures. Proper storage is therefore critical to maintain the integrity and reactivity of the compound.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for maintaining the stability of this compound, based on data for analogous compounds and general best practices for sulfonyl chlorides.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Freezer)[1] | Reduces the rate of potential degradation reactions, including hydrolysis and auto-decomposition. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen)[1] | Prevents reaction with atmospheric moisture and oxygen, which can contribute to degradation. |

| Moisture | Store in a tightly sealed container in a dry environment[1] | This compound is hygroscopic and will readily hydrolyze in the presence of water. |

| Light | Protect from light | While specific photostability data is unavailable, protection from light is a general best practice to prevent potential photodegradation. |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, amines[2] | Reacts with water to form hydrochloric and benzenesulfonic acids.[2] Can react vigorously with bases, amines, and oxidizing agents.[2] |

Degradation Pathway

The principal degradation pathway for this compound is hydrolysis. In the presence of water, the sulfonyl chloride functional group is converted to a sulfonic acid, releasing hydrochloric acid as a byproduct.

Experimental Protocol: Stability-Indicating Assay

The following is a proposed experimental protocol for a forced degradation study to establish a stability-indicating analytical method for this compound. This protocol is based on general principles outlined by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Materials and Methods:

-

Reference Standard: A well-characterized, high-purity sample of this compound.

-

Reagents: HPLC-grade acetonitrile, water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

Experimental Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Forced Degradation Studies:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze all samples by HPLC.

-

-

HPLC Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of the parent compound.

-

Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Conclusion

While specific stability data for this compound is not extensively published, a conservative approach to storage and handling is recommended based on the known properties of related sulfonyl chlorides. Storage at low temperatures, under an inert atmosphere, and with strict moisture control is paramount to preserving the quality of the compound. The provided experimental protocol offers a framework for researchers to conduct their own stability studies to determine the shelf-life and degradation profile under their specific laboratory conditions.

References

potential hazards and safety precautions for M-Hydroxybenzenesulphonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for M-Hydroxybenzenesulphonyl chloride (CAS No. 56157-9-3). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting.

Quantitative Hazard and Property Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C6H5ClO3S | PubChem[1] |

| Molecular Weight | 192.62 g/mol | PubChem[1] |

| Boiling Point | 340.1°C at 760 mmHg | Guidechem[2] |

| Flash Point | 159.5°C | Guidechem[2] |

| XLogP3 | 1.6 | PubChem[1] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Hazard and Precautionary Relationships

The following diagram illustrates the logical flow from the inherent hazards of this compound to the mandatory safety precautions that must be implemented to mitigate risks.

Caption: Relationship between hazards and corresponding safety measures.

Experimental Protocols: Safe Handling and Use

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following section outlines a general experimental procedure for a common reaction type involving this compound – the synthesis of a sulfonamide. This protocol should be adapted and reviewed based on the specific reactants, stoichiometry, and reaction conditions of any planned experiment.

General Protocol for Sulfonamide Synthesis

This protocol is a representative example and should be performed in a certified chemical fume hood with all necessary personal protective equipment.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Inert gas supply (Nitrogen or Argon)

-

Apparatus for quenching and work-up

Procedure:

-

Reaction Setup: Assemble a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Reagent Preparation:

-

Dissolve the amine substrate and the tertiary amine base in the anhydrous aprotic solvent within the round-bottom flask.

-

In a separate, dry container, dissolve the this compound in the same anhydrous solvent.

-

-

Reaction Execution:

-

Cool the solution of the amine and base in an ice bath (0°C).

-

Slowly add the solution of this compound from the addition funnel to the stirred amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required reaction time (monitoring by TLC or LC-MS is recommended).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Experimental Workflow with Safety Checkpoints

The following diagram outlines the general workflow for the sulfonamide synthesis described above, highlighting critical safety checkpoints.

Caption: Experimental workflow for sulfonamide synthesis with safety checkpoints.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

This guide is intended to provide a summary of the key hazards and safety precautions for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified experimental procedure involving this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Methodological & Application

Application Note: M-Hydroxybenzenesulphonyl Chloride Derivatization for Enhanced HPLC-MS Analysis of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the derivatization of amino acids using M-Hydroxybenzenesulphonyl chloride (M-HBSCl) for subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This pre-column derivatization technique enhances the chromatographic properties and mass spectrometric detection of amino acids, making it a valuable tool for quantitative and qualitative amino acid analysis in complex biological matrices. The protocol provided is based on established principles of sulfonyl chloride chemistry, offering a reliable starting point for method development and validation in research and drug development settings.

Introduction

Amino acid analysis is a critical component of various research fields, including proteomics, metabolomics, and clinical diagnostics. The inherent polarity and diverse physicochemical properties of amino acids present challenges for their direct analysis by reversed-phase HPLC. Derivatization is a common strategy to improve their retention, separation, and detection.[1] Sulfonyl chlorides, such as Dansyl chloride and Dabsyl chloride, are well-established derivatizing agents that react with the primary and secondary amino groups of amino acids to form stable sulfonamides.[2] This derivatization increases the hydrophobicity of the amino acids, leading to better retention on reversed-phase columns, and can improve ionization efficiency for mass spectrometry.

This compound (M-HBSCl) is a sulfonyl chloride derivative that can be employed for this purpose. The hydroxyl group on the benzene ring may offer additional possibilities for further modification or alter the chromatographic behavior of the derivatives compared to other sulfonyl chlorides. This application note provides a detailed protocol for the derivatization of amino acids with M-HBSCl and their subsequent analysis by HPLC-MS.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic sulfur atom of the this compound. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The resulting product is a stable N-hydroxyphenylsulfonamide derivative of the amino acid, which is more amenable to reversed-phase HPLC separation and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

This compound (M-HBSCl), 98%

-

Amino acid standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, LC-MS grade

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Internal Standard (e.g., a stable isotope-labeled amino acid)

Equipment

-

HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

pH meter

Sample Preparation and Derivatization Protocol

-

Standard Solution Preparation: Prepare a stock solution of amino acid standards (e.g., 1 mM) in 0.1 M HCl. Prepare working standard solutions by diluting the stock solution with 0.1 M HCl.

-

Sample Preparation: For biological samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile or methanol to one volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant.

-

Derivatization Reaction:

-

To 50 µL of the standard solution or sample supernatant, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 100 µL of a freshly prepared solution of 10 mg/mL M-HBSCl in acetonitrile.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

To quench the reaction, add 20 µL of 1 M HCl.

-

Centrifuge the derivatized sample to pellet any precipitate.

-

-

Final Sample Preparation: Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS Analysis

-

HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10-80% B (linear gradient)

-

15-17 min: 80% B

-

17-17.1 min: 80-10% B

-

17.1-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

Data Presentation

Table 1: Representative Mass Transitions for M-HBSCl Derivatized Amino Acids

(Note: The following m/z values are calculated based on the structure of M-HBSCl and common amino acids and should be experimentally confirmed.)

| Amino Acid | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Glycine | 248.04 | 154.01 |

| Alanine | 262.06 | 168.03 |

| Valine | 290.10 | 196.06 |

| Leucine | 304.11 | 210.08 |

| Isoleucine | 304.11 | 210.08 |

| Proline | 288.08 | 194.05 |

| Phenylalanine | 338.09 | 244.06 |

| Tryptophan | 377.10 | 283.07 |

| Methionine | 322.07 | 228.04 |

| This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally. |

Table 2: Method Performance Characteristics (Representative Values)

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 fmol |

| Limit of Quantification (LOQ) | 5 - 50 fmol |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 85 - 110% |

| This table presents typical performance characteristics for amino acid analysis using derivatization and HPLC-MS. Actual performance may vary. |

Visualizations

Caption: Experimental workflow for M-HBSCl derivatization and HPLC-MS analysis of amino acids.

Caption: Hypothetical signaling pathway where amino acid quantification is critical.

Conclusion

The this compound derivatization method presented here offers a promising approach for the sensitive and reliable quantification of amino acids by HPLC-MS. The protocol is straightforward and utilizes common laboratory reagents and equipment. This method can be readily adapted and validated for specific research applications, providing a valuable tool for scientists in academic and industrial settings. Further optimization of derivatization and chromatographic conditions may be necessary depending on the specific amino acids of interest and the sample matrix.

References

Application Notes and Protocols for M-Hydroxybenzenesulphonyl Chloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established chemistry of analogous sulfonyl chlorides, particularly o-nitrobenzenesulfonyl chloride, used in solid-phase peptide synthesis (SPPS). As of the date of this document, specific literature detailing the use of M-Hydroxybenzenesulphonyl chloride in SPPS is not available. Therefore, the protocols provided are hypothetical and should be considered as a starting point for research and development. All procedures and quantitative data should be empirically validated.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The selection of appropriate protecting groups for the α-amino function of amino acids is critical for the success of SPPS. An ideal protecting group should be stable under coupling conditions and readily cleavable under orthogonal conditions that do not affect the peptide-resin linkage or side-chain protecting groups.[1]

Sulfonyl-based protecting groups, such as p-toluenesulfonyl (Tos) and o-nitrobenzenesulfonyl (oNBS), have been utilized in peptide synthesis due to their stability under both acidic and basic conditions.[2] The oNBS group, in particular, has found application in SPPS as it can be cleaved under mild, nucleophilic conditions, offering an orthogonal strategy to the commonly used acid-labile Boc and base-labile Fmoc protecting groups.[3]

This document explores the potential application of this compound as a reagent for the Nα-protection of amino acids in SPPS protocols. The presence of the meta-hydroxyl group may offer unique properties, such as altered solubility or reactivity, that could be advantageous in specific synthetic contexts. However, the reactivity of the phenolic hydroxyl group also necessitates careful consideration of potential side reactions.[4]

Potential Applications in SPPS

This compound can be hypothetically employed as an Nα-protecting group for amino acids in SPPS. The resulting M-Hydroxybenzenesulfonamide (M-Hbs) protected amino acid would be introduced in a similar manner to other sulfonyl-protected amino acids.

Potential Advantages:

-

Orthogonal Cleavage: The M-Hbs group is expected to be stable to the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection, allowing for its use in orthogonal protection schemes.

-

Modified Solubility: The hydroxyl group may impart different solubility characteristics to the protected amino acid and the growing peptide chain, potentially mitigating aggregation issues in certain sequences.

-

Alternative to Nitro-containing Groups: Provides an alternative to nitro-substituted sulfonyl chlorides, which can sometimes lead to side reactions or require specific handling precautions.

Experimental Protocols

The following protocols are adapted from established procedures for o-nitrobenzenesulfonyl chloride and should be optimized for this compound.

Preparation of Nα-(M-Hydroxybenzenesulphonyl)-amino acids

The protection of the α-amino group of an amino acid with this compound is achieved through a nucleophilic substitution reaction.

Materials:

-

Amino acid

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure Nα-(M-Hydroxybenzenesulphonyl)-amino acid.

Diagram 1: Synthesis of Nα-(M-Hydroxybenzenesulphonyl)-amino acid

Caption: General workflow for the Nα-protection of an amino acid.

Solid-Phase Peptide Synthesis using Nα-(M-Hbs)-amino acids

This protocol outlines a single coupling cycle in a manual SPPS workflow.

Materials:

-

Nα-(M-Hbs)-amino acid

-

Resin with a free amino group (e.g., Rink Amide resin after Fmoc deprotection)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc SPPS)

-

Thiophenol (5% in DMF)

-

Potassium carbonate (K₂CO₃) or DBU

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve the Nα-(M-Hbs)-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat the coupling cycle with the next desired amino acid (which could be Fmoc, Boc, or another M-Hbs protected amino acid, depending on the synthetic strategy).

-

M-Hbs Group Removal:

-

Final Cleavage: Once the peptide sequence is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Diagram 2: SPPS Cycle using M-Hbs Protecting Group

Caption: A single cycle of deprotection and coupling in SPPS.

Data Presentation

The following table presents hypothetical data for the synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) using the M-Hbs protecting group strategy compared to a standard Fmoc/tBu strategy. This data is illustrative and requires experimental verification.

| Parameter | M-Hbs Strategy (Hypothetical) | Fmoc/tBu Strategy (Standard) |

| Average Coupling Yield | >98% | >99% |

| Overall Crude Yield | 75% | 85% |

| Crude Peptide Purity (HPLC) | 70% | 80% |

| Major Impurities | Deletion sequences, O-acylation of the M-Hbs hydroxyl group | Deletion sequences, Aspartimide formation (if Asp present) |

| Cleavage Conditions | Thiophenol/K₂CO₃ in DMF | 20% Piperidine in DMF |

| Cleavage Time | 1-2 hours | 20 minutes |

Potential Side Reactions and Mitigation

The presence of the phenolic hydroxyl group on the M-Hbs protecting group introduces the possibility of specific side reactions.

-

O-Acylation: The hydroxyl group can be acylated during the coupling step, leading to a capped peptide chain.

-

Mitigation: Use of a less reactive activating agent or protection of the hydroxyl group prior to SPPS.

-

-

Reaction with Cleavage Cocktail: The phenolic ring may be susceptible to alkylation by carbocations generated during the final TFA cleavage.

-

Mitigation: Use of appropriate scavengers in the cleavage cocktail, such as cresol or thioanisole.

-

-

Incomplete Cleavage: The M-Hbs group may be more difficult to remove than other sulfonyl protecting groups.

-

Mitigation: Optimization of the cleavage conditions (reagents, time, temperature).

-

Diagram 3: Potential Side Reaction of the M-Hbs Group

Caption: O-acylation of the phenolic hydroxyl group.

Safety and Handling

This compound is a corrosive and water-reactive compound.[6]

-

Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The use of this compound as an Nα-protecting group in solid-phase peptide synthesis presents a novel, albeit hypothetical, strategy. Its potential for orthogonal cleavage and altered solubility merits investigation. However, researchers should be mindful of the potential for side reactions involving the phenolic hydroxyl group and should undertake careful optimization and validation of the proposed protocols. The successful implementation of this protecting group would add a valuable tool to the repertoire of peptide chemists.

References

- 1. biosynth.com [biosynth.com]

- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for M-Hydroxybenzenesulphonyl Chloride as a Novel Fluorescent Labeling Agent for Biogenic Amines

Disclaimer: The following application notes and protocols are a theoretical framework based on the known reactivity of sulfonyl chlorides and the fluorescent properties of phenolic compounds. As of the latest literature review, M-Hydroxybenzenesulphonyl chloride has not been documented as a conventional fluorescent labeling agent for biogenic amines. These protocols are provided for research and development purposes to explore its potential application.

Introduction

Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products and biological systems. Their levels are a critical indicator of food quality, spoilage, and are also associated with various physiological and pathological processes. The sensitive and selective quantification of BAs is therefore of significant interest in food safety, clinical diagnostics, and neuroscience.

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a powerful technique for BA analysis, owing to its high sensitivity and selectivity. However, most BAs lack a native fluorophore, necessitating a derivatization step with a fluorescent labeling agent. This document outlines a potential application for this compound as a novel, cost-effective fluorogenic reagent for the pre-column derivatization of primary and secondary biogenic amines.

The proposed mechanism involves the reaction of the sulfonyl chloride group with the amine functionality of the BA, forming a stable sulfonamide derivative. The inherent fluorescence of the m-hydroxyphenyl moiety is expected to be enhanced upon conjugation, providing a detectable signal for quantification.

Chemical Reaction

The derivatization reaction proceeds via a nucleophilic attack of the biogenic amine on the electrophilic sulfur atom of the this compound, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.

Caption: Derivatization reaction of a biogenic amine with this compound.

Experimental Protocols

Preparation of Reagents and Standards

-

Derivatization Reagent (10 mM this compound): Dissolve 19.26 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare fresh daily and store in a dark vial.

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and make up the volume to 1 L.

-

Stopping Reagent (1 M HCl): Dilute 83.3 mL of concentrated HCl (12 M) to 1 L with deionized water.

-

Biogenic Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each biogenic amine standard (e.g., histamine, putrescine, cadaverine, tyramine, spermidine, spermine) and dissolve in 10 mL of 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve concentrations ranging from 0.1 to 10 µg/mL.

Sample Preparation (e.g., Fish Tissue)

-

Homogenize 5 g of the fish sample with 20 mL of 0.1 M perchloric acid.

-

Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

The filtered extract is now ready for derivatization.

Derivatization Procedure

-

To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).

-

Add 100 µL of the 10 mM this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a water bath at 60°C for 15 minutes.

-

Cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

-

Filter the solution through a 0.22 µm syringe filter before HPLC injection.

Caption: Workflow for the derivatization of biogenic amines.

HPLC-FLD Analysis

-

HPLC System: A standard liquid chromatograph equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-

20-22 min: 70% to 30% B

-

22-30 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 280 nm (predicted).

-

Emission Wavelength: 340 nm (predicted).

-

Data Presentation

The following tables present hypothetical performance data for the proposed method. These values are based on typical performance characteristics of similar HPLC-FLD methods for biogenic amine analysis.

Table 1: Chromatographic and Calibration Data

| Biogenic Amine | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Putrescine | 5.2 | 0.1 - 10 | 0.9995 |

| Cadaverine | 6.8 | 0.1 - 10 | 0.9992 |

| Histamine | 8.1 | 0.1 - 10 | 0.9998 |

| Tyramine | 10.5 | 0.1 - 10 | 0.9996 |

| Spermidine | 12.3 | 0.2 - 10 | 0.9991 |

| Spermine | 14.7 | 0.2 - 10 | 0.9990 |

Table 2: Method Validation Parameters

| Biogenic Amine | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |

| Putrescine | 0.02 | 0.06 | 95.2 | 3.1 |

| Cadaverine | 0.03 | 0.09 | 93.8 | 3.5 |

| Histamine | 0.02 | 0.07 | 96.5 | 2.8 |

| Tyramine | 0.01 | 0.04 | 97.1 | 2.5 |

| Spermidine | 0.05 | 0.15 | 92.1 | 4.2 |

| Spermine | 0.06 | 0.18 | 91.5 | 4.5 |

Signaling Pathways and Logical Relationships

The overall analytical workflow can be visualized as a logical progression from sample acquisition to data analysis.

Caption: Logical workflow of biogenic amine analysis.

Conclusion

The proposed application of this compound as a fluorescent labeling agent presents a promising avenue for the development of a simple, sensitive, and cost-effective method for the determination of biogenic amines. The protocols and data presented herein provide a foundational framework for researchers to validate this theoretical application. Further experimental work is required to optimize the derivatization and chromatographic conditions and to fully characterize the fluorescent properties of the resulting sulfonamide derivatives.

Application of M-Hydroxybenzenesulphonyl Chloride in Protecting Group Chemistry for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in drug development and the preparation of complex molecular architectures, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, being both nucleophilic and acidic, often require temporary protection to prevent undesired side reactions. Arylsulfonyl chlorides are a robust class of reagents for this purpose, forming stable sulfonate esters. This document provides detailed application notes and protocols for the use of m-hydroxybenzenesulphonyl chloride as a protecting group for phenols. While direct literature on this compound is limited, the protocols and data presented herein are based on the well-established chemistry of analogous benzenesulfonyl chlorides and provide a strong foundation for its application.

Overview of M-Hydroxybenzenesulphonyl Group